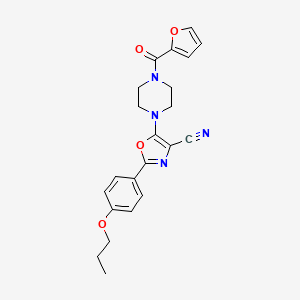

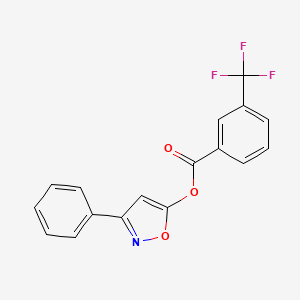

![molecular formula C24H16ClN3O2S2 B2378463 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223824-66-5](/img/structure/B2378463.png)

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thieno ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thioether group (-S-) could potentially be oxidized, and the carbonyl group (=O) could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy due to its role in cell cycle regulation. The synthesized compound has been designed as a novel CDK2 inhibitor. Several derivatives featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were tested. Notably, these compounds exhibited significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compound 14 and 15 demonstrated the best cytotoxicity, with IC50 values ranging from 45 to 99 nM . Further investigations are warranted to explore their potential as targeted cancer therapies.

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to our compound, have been evaluated for their antitubercular properties. While the specific compound hasn’t been studied in this context, it’s worth exploring its potential as an antitubercular agent .

Dual Activity Against Cancer Cells and CDK2

Compound 14 displayed dual activity by inhibiting both cancer cell growth and CDK2. It altered cell cycle progression and induced apoptosis in HCT cells. Molecular docking simulations confirmed its binding to the CDK2 active site. Further investigations are needed to understand its mechanism of action and potential clinical applications .

ADMET Studies and Drug-Likeness

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies revealed suitable pharmacokinetic properties for the compound. Its drug-likeness profile suggests that it may be a viable candidate for further development .

Synthesis Methodology

Efficient synthetic methods for obtaining substituted thieno[2,3-d]pyrimidine-4-carboxylic acids have been explored. These methods could be relevant for the synthesis of our compound .

Tetrasubstituted Thiophene Derivatives

While not directly related to our compound, tetrasubstituted thiophene derivatives have been successfully prepared. Exploring similar modifications for our compound could yield interesting results .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of thieno[3,2-d]pyrimidine , a class of compounds known for their diverse biological activities . .

Mode of Action

As a derivative of thieno[3,2-d]pyrimidine , it may share some of the biological activities associated with this class of compounds.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with a variety of biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some thieno[3,2-d]pyrimidines have shown antimycobacterial activity , suggesting that this compound may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O2S2/c25-17-10-8-16(9-11-17)19(29)14-31-24-27-20-18-7-4-12-26-22(18)32-21(20)23(30)28(24)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIFWPHTWCWQPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378382.png)

![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B2378387.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B2378397.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)